![molecular formula C19H25N3O2 B1417415 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione CAS No. 297160-31-7](/img/structure/B1417415.png)
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Overview
Description
Preparation Methods
The synthesis of 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione involves multiple steps, typically starting with the preparation of the cyclohexane-1,3-dione core. The piperazine moiety is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the methylene bridge, linking the piperazine and cyclohexane-1,3-dione units
Chemical Reactions Analysis
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of cyclohexanediones exhibit significant antitumor properties. A study on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The piperazine moiety in 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione may enhance its interaction with biological targets involved in tumor growth regulation.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death. Future research could focus on evaluating the antimicrobial spectrum of this compound against various pathogens.
Neurological Applications
Given the presence of the piperazine group, this compound may also have implications in neuropharmacology. Piperazine derivatives are known for their neuroactive properties, and research into their effects on neurotransmitter systems could reveal new therapeutic avenues for treating neurological disorders such as anxiety and depression.
Analgesic and Anti-inflammatory Effects
Compounds with similar structures have been investigated for their analgesic and anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory pathways. Investigating the efficacy of this compound in this context could provide insights into its potential as a pain management agent.
Table: Summary of Research Findings
Notable Research Insights
- Antitumor Mechanisms : In a study focusing on analogs of cyclohexanediones, it was found that these compounds could induce apoptosis in cancer cells by activating intrinsic pathways involving caspase cascades.
- Antimicrobial Efficacy : A comparative analysis indicated that derivatives with piperazine exhibited enhanced antibacterial activity due to improved membrane permeability.
- Neuropharmacological Effects : Research exploring the interaction of piperazine derivatives with neurotransmitter receptors highlighted their potential for developing new antidepressants.
- Pain Management : Experimental models demonstrated that compounds similar to this compound could effectively reduce inflammation-induced pain.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione include:
5-Phenyl-2-{[(2-piperidin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione: Similar structure but with a piperidine ring instead of piperazine.
5-Phenyl-2-{[(2-morpholin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione: Contains a morpholine ring instead of piperazine.
5-Phenyl-2-{[(2-pyrrolidin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione: Features a pyrrolidine ring instead of piperazine.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique characteristics of this compound.
Biological Activity
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione, also known by its CAS number 297160-31-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives that exhibit diverse biological activities. Its molecular formula is with a molecular weight of 327.42 g/mol. The structure features a cyclohexane core substituted with a phenyl group and a piperazine moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, particularly focusing on its anticancer properties. Here are some notable findings:
-
Anticancer Activity :
- Research indicates that derivatives of piperazine, including compounds structurally similar to this compound, have shown significant growth inhibition against various cancer cell lines. For instance, tryptamine-piperazine conjugates demonstrated IC50 values as low as 6 μM against pancreatic cancer cell lines such as AsPC-1 and SW1990 .
- The compound's mechanism of action appears to involve the inhibition of oncogenic pathways, as evidenced by decreased phosphorylation of ERK and AKT proteins in treated cells .
- Structure-Activity Relationship (SAR) :
Case Study 1: Anticancer Efficacy
In a study exploring the efficacy of piperazine derivatives, researchers synthesized several compounds including derivatives of this compound. The results indicated that certain modifications led to enhanced cytotoxicity in pancreatic cancer cell lines compared to standard treatments. The study emphasized the role of specific functional groups in enhancing bioactivity and selectivity .
Case Study 2: In Vivo Studies
Another investigation evaluated the pharmacokinetics and therapeutic potential of similar piperazine compounds in animal models. The findings suggested that these compounds exhibited favorable absorption and distribution profiles, supporting their development as potential therapeutic agents for cancer treatment .
Summary Table of Biological Activities
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | AsPC-1 | 6 | Inhibition of ERK/AKT phosphorylation |
Anticancer | SW1990 | Varies | Induction of apoptosis |
Selectivity | Normal pancreatic cells | Not cytotoxic | Selective targeting |
Properties
IUPAC Name |
3-hydroxy-5-phenyl-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18-12-16(15-4-2-1-3-5-15)13-19(24)17(18)14-21-8-11-22-9-6-20-7-10-22/h1-5,14,16,20,23H,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKQAOZWXDACSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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